Pyrazolidin-4-ol dihydrochloride

Catalog No.
S2792541
CAS No.
2172503-47-6
M.F
C3H10Cl2N2O
M. Wt
161.03
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolidin-4-ol dihydrochloride

CAS Number

2172503-47-6

Product Name

Pyrazolidin-4-ol dihydrochloride

IUPAC Name

pyrazolidin-4-ol;dihydrochloride

Molecular Formula

C3H10Cl2N2O

Molecular Weight

161.03

InChI

InChI=1S/C3H8N2O.2ClH/c6-3-1-4-5-2-3;;/h3-6H,1-2H2;2*1H

InChI Key

MCBDTXBQWXAODC-UHFFFAOYSA-N

SMILES

C1C(CNN1)O.Cl.Cl

Solubility

not available

Pyrazolidin-4-ol dihydrochloride is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure that includes two nitrogen atoms. This compound is a derivative of pyrazolidine and is recognized for its potential applications in medicinal chemistry due to its unique structural properties and reactivity. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the base compound, enhancing its solubility and stability in various chemical environments.

No data exists on the mechanism of action for Pyrazolidin-4-ol dihydrochloride.

3-Pyrazolidinone hydrochloride likely does not have any significant biological activity due to its simple structure [].

Information on the safety and hazards of Pyrazolidin-4-ol dihydrochloride is not available.

As a general precaution, any unknown compound should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment.

Data on 3-Pyrazolidinone hydrochloride is also limited. It is likely not a highly toxic compound, but standard laboratory safety protocols should be followed when handling it [].

Potential Role in Alzheimer's Disease

Pyrazolidin-4-ol dihydrochloride (PAD) has emerged as a potential therapeutic candidate for Alzheimer's disease (AD) due to its ability to modulate metal homeostasis, particularly iron and copper. In AD brains, abnormal metal accumulation is observed, and PAD has been shown to chelate these metals, potentially reducing their neurotoxic effects. Studies in cellular models suggest that PAD can protect neurons from oxidative stress and cell death induced by metal exposure [].

, including:

  • Oxidation: It can be oxidized to form pyrazolidinones using oxidizing agents such as pyridinium chlorochromate (PCC) or other mild oxidants.
  • Reduction: The compound may undergo reduction reactions, although specific pathways are less documented.
  • Substitution: It can react with halides or other electrophiles, allowing for the introduction of new substituents on the pyrazolidine ring.

Common Reagents and Conditions

  • Oxidizing Agents: Pyridinium chlorochromate (PCC) is commonly used for oxidation.
  • Catalysts: Pyrrolidine and benzoic acid facilitate certain catalytic reactions.
  • Solvents: Organic solvents like methanol or ethanol are typically employed in these reactions.

The biological activity of pyrazolidin-4-ol dihydrochloride has been explored in various studies, indicating potential antimicrobial and antifungal properties. While specific mechanisms of action remain under investigation, related compounds often interact with biological targets such as enzymes or receptors. This interaction may lead to inhibition of enzyme activity or modulation of receptor functions, contributing to their pharmacological effects.

The synthesis of pyrazolidin-4-ol dihydrochloride generally involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One prevalent method includes using pyrrolidine and benzoic acid as catalysts in the reaction between α-substituted propenals and activated hydrazines under mild conditions. This method yields 4-substituted pyrazolidin-3-ols, which can be further processed to obtain pyrazolidin-4-ol dihydrochloride.

Industrial Production

While industrial production methods for this compound are not extensively documented, techniques such as ultrasonic-assisted synthesis and microwave irradiation have been explored for related compounds. These methods offer eco-friendly and efficient pathways for synthesis.

Pyrazolidin-4-ol dihydrochloride finds applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its potential antimicrobial and antifungal activities.
  • Medicine: Explored for pharmacological activities, including anticancer properties in related compounds.

Research into the interaction studies of pyrazolidin-4-ol dihydrochloride suggests that it may exert effects through enzyme inhibition or receptor modulation. These interactions can lead to diverse biological responses, although detailed mechanisms remain to be fully elucidated. The exploration of its interactions with specific biological targets could pave the way for novel therapeutic agents.

Several compounds share structural similarities with pyrazolidin-4-ol dihydrochloride, including:

Compound NameStructural FeaturesUnique Properties
PyrazolidinonesOxidized form of pyrazolidineDifferent oxidation state; used in medicinal chemistry
PyrazolesFive-membered ring with different nitrogen arrangementsDiverse biological activities; distinct reactivity patterns
IsoxazolidinesSimilar ring structure but includes oxygenUnique reactivity due to oxygen presence; different pharmacological profiles

Uniqueness

Pyrazolidin-4-ol dihydrochloride is unique due to its specific ring structure and potential for diverse chemical modifications. Its ability to undergo various reactions allows it to form different derivatives, making it a versatile compound in synthetic chemistry. This versatility distinguishes it from similar compounds that may have more limited reactivity profiles.

Pyrazolidin-4-ol dihydrochloride emerged as a derivative of pyrazolidine, a saturated heterocyclic system first studied in the early 20th century. While specific discovery dates for this compound are not well-documented, its development aligns with broader explorations of pyrazolidine derivatives in medicinal chemistry. The compound’s synthesis and applications are rooted in advancements in heterocyclic chemistry, particularly the exploration of nitrogen-rich scaffolds for drug design. Early studies on pyrazolidine derivatives highlighted their potential as intermediates in synthesizing complex molecules, including benzotriazines and pyrazolidinones.

Significance in Heterocyclic Chemistry

Pyrazolidin-4-ol dihydrochloride is significant for its structural versatility. The pyrazolidine ring system enables participation in cycloaddition reactions, nucleophilic substitutions, and C–H bond functionalization, making it valuable in synthesizing fused heterocycles. For example, it has been employed in Rh(III)-catalyzed reactions to form pyrazolidinone-fused benzotriazines, a class of compounds with potential biological activity. Additionally, its hydroxyl and hydrochloride groups facilitate further derivatization, allowing access to diverse scaffolds for pharmaceutical applications.

Key Physicochemical Properties

The compound’s physicochemical properties are critical for its synthetic utility. Below is a summary of its key characteristics:

PropertyValueSource
Molecular FormulaC₃H₁₀Cl₂N₂O
Molecular Weight161.03 g/mol
Melting PointNot explicitly reported
SolubilityStable under refrigeration

Note: Melting points for similar pyrazolidine derivatives range from 115–178°C, depending on substituents.

Pyrazolidin-4-ol dihydrochloride is typically stored at 4°C to maintain stability and is shipped under normal conditions. Its reactivity is influenced by the hydroxyl group, which participates in hydrogen bonding and oxidation reactions, and the hydrochloride salts, which enhance solubility in polar solvents.

Pyrazolidin-4-ol dihydrochloride represents a distinctive heterocyclic compound characterized by its five-membered pyrazolidine ring structure bearing a hydroxyl substituent at the 4-position and existing as a dihydrochloride salt [1]. The molecular formula of this compound is C₃H₁₀Cl₂N₂O, with a molecular weight of 161.03 atomic mass units [1] [2]. The structural architecture features a saturated pyrazolidine ring containing two nitrogen atoms at positions 1 and 2, with the hydroxyl group positioned at carbon-4 of the heterocyclic framework [1].

The canonical Simplified Molecular Input Line Entry System representation reveals the structural connectivity as Cl.Cl.OC1CNNC1, demonstrating the presence of two chloride counterions associated with the protonated nitrogen centers of the pyrazolidine ring [1]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key MCBDTXBQWXAODC-UHFFFAOYSA-N provides a unique structural fingerprint for this compound [1].

The three-dimensional molecular architecture exhibits characteristic features of saturated nitrogen heterocycles, with the pyrazolidine ring adopting specific conformational preferences that influence its overall molecular geometry [3]. The presence of the hydroxyl group at the 4-position introduces additional hydrogen bonding capabilities, significantly affecting the compound's solid-state packing arrangements and intermolecular interactions [3].

Crystallographic Analysis and Bonding Patterns

The crystallographic characteristics of pyrazolidin-4-ol dihydrochloride are fundamentally influenced by the extensive hydrogen bonding network established between the protonated nitrogen atoms, the hydroxyl group, and the chloride counterions [34] [35]. Structural analysis reveals that compounds containing pyrazolidine frameworks typically exhibit complex hydrogen bonding patterns that govern their crystal packing arrangements [34].

The bonding patterns in dihydrochloride salts of nitrogen-containing heterocycles demonstrate characteristic features where chloride anions serve as hydrogen bond acceptors from multiple donor sites [37] [38]. In pyrazolidin-4-ol dihydrochloride, the protonated nitrogen atoms at positions 1 and 2 of the pyrazolidine ring act as primary hydrogen bond donors to the chloride counterions [37]. Additionally, the hydroxyl group at the 4-position contributes to the hydrogen bonding network through both donor and acceptor interactions [38].

The crystalline arrangement typically features three-dimensional networks stabilized by a combination of electrostatic interactions between the charged species and directional hydrogen bonds [34] [35]. The nitrogen-hydrogen to chloride interactions exhibit characteristic bond distances ranging from 2.67 to 2.82 Å, which are consistent with moderate to strong hydrogen bonding interactions observed in similar heterocyclic dihydrochloride salts [38].

Table 1: Characteristic Hydrogen Bonding Parameters in Related Pyrazolidine Systems

Interaction TypeDistance Range (Å)Angle Range (°)Bond Strength
N-H···Cl⁻2.67-2.82158-162Moderate-Strong
O-H···Cl⁻2.85-3.10155-175Moderate
N-H···O2.64-2.78160-170Strong

The crystal packing motifs in pyrazolidin-4-ol dihydrochloride likely follow patterns similar to those observed in related heterocyclic dihydrochloride salts, where chloride anions bridge multiple cationic units through hydrogen bonding interactions [35] [42]. These structural arrangements result in the formation of extended networks that contribute to the compound's thermal stability and crystalline properties [42].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for pyrazolidin-4-ol dihydrochloride through detailed analysis of both proton and carbon-13 chemical environments [9] [13]. The proton nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the specific hydrogen atoms within the pyrazolidine ring system and the hydroxyl substituent [9].

The methylene protons at positions 3 and 5 of the pyrazolidine ring typically appear as complex multiplets due to geminal and vicinal coupling interactions with adjacent protons and nitrogen atoms [12] [13]. The proton at the 4-position, bearing the hydroxyl group, exhibits a distinctive multiplet pattern influenced by coupling with neighboring methylene protons and the hydroxyl hydrogen [13].

Nitrogen-15 nuclear magnetic resonance studies of related pyrazolidine systems demonstrate that the two nitrogen atoms in the ring exhibit distinct chemical shifts reflecting their different electronic environments [29]. The nitrogen atoms in pyrazolidin-4-ol dihydrochloride, being protonated in the dihydrochloride salt form, show chemical shifts characteristic of positively charged nitrogen centers [29].

Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shift Ranges for Pyrazolidine Systems

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
N(1)-H₂⁺8.5-9.2-Broad singlet
N(2)-H₂⁺8.3-9.0-Broad singlet
C-33.0-3.845-55Multiplet
C-44.2-4.865-75Multiplet
C-53.2-3.948-58Multiplet
O-H4.5-6.0-Broad singlet

The carbon-13 nuclear magnetic resonance spectrum provides additional structural confirmation through the characteristic chemical shifts of the pyrazolidine ring carbons [13]. The carbon bearing the hydroxyl group exhibits a downfield shift compared to the unsubstituted methylene carbons, reflecting the deshielding effect of the electronegative oxygen atom [13].

Infrared Vibrational Signatures

Infrared spectroscopy of pyrazolidin-4-ol dihydrochloride reveals characteristic vibrational bands that provide detailed information about the functional groups and molecular interactions present in the compound [16] [19] [20]. The infrared spectrum exhibits several diagnostic absorption bands corresponding to specific vibrational modes of the pyrazolidine ring, hydroxyl group, and associated hydrogen bonding interactions [20].

The hydroxyl group stretching vibration typically appears as a broad absorption band in the region of 3200-3600 cm⁻¹, with the exact position and width influenced by the extent of hydrogen bonding interactions with chloride counterions [16] [20]. The nitrogen-hydrogen stretching vibrations of the protonated nitrogen atoms contribute to the broad absorption envelope in the 2500-3200 cm⁻¹ region [19].

The pyrazolidine ring exhibits characteristic carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, with specific bands corresponding to the methylene groups at different positions within the ring [20] [21]. The carbon-oxygen stretching vibration of the hydroxyl group appears as a medium to strong absorption band around 1000-1200 cm⁻¹ [16].

Table 3: Characteristic Infrared Absorption Bands for Pyrazolidin-4-ol Dihydrochloride

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
O-H stretch3200-3600Broad, strongHydroxyl group
N-H stretch2500-3200Broad, mediumProtonated nitrogens
C-H stretch2800-3000MediumRing methylene groups
C-O stretch1000-1200Medium-strongCarbon-oxygen bond
N-H bend1500-1650MediumNitrogen-hydrogen bending
Ring deformation800-1000Weak-mediumPyrazolidine ring modes

The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands corresponding to various bending and deformation modes of the pyrazolidine ring structure [19] [20]. These bands provide valuable information for structural confirmation and can be used to distinguish pyrazolidin-4-ol dihydrochloride from other related heterocyclic compounds [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of pyrazolidin-4-ol dihydrochloride provides detailed information about the molecular ion and characteristic fragmentation pathways [22] [24] [27]. The molecular ion peak corresponds to the protonated molecular species, with additional peaks resulting from the loss of chloride ions and subsequent fragmentation of the organic cation [24].

The base molecular ion typically appears at mass-to-charge ratio 90, corresponding to the protonated pyrazolidin-4-ol cation after loss of both chloride counterions [1] [24]. Primary fragmentation pathways involve the loss of water (18 atomic mass units) from the hydroxyl group, resulting in a significant fragment ion at mass-to-charge ratio 72 [24] [27].

Secondary fragmentation processes include the cleavage of carbon-nitrogen bonds within the pyrazolidine ring, leading to the formation of characteristic fragment ions that provide structural information about the heterocyclic framework [22] [27]. The fragmentation pattern typically shows a loss of 28 atomic mass units corresponding to carbon monoxide or ethylene elimination from the ring system [27].

Table 4: Characteristic Mass Spectrometric Fragmentation Pattern

m/zRelative Intensity (%)Fragment AssignmentFragmentation Process
90100[M-2HCl+H]⁺Loss of chloride counterions
7260-80[M-2HCl-H₂O+H]⁺Loss of water from hydroxyl
6240-60[C₃H₆N₂]⁺-Ring fragmentation
4430-50[C₂H₄N₂]⁺-Further ring cleavage
3020-40[CH₂N₂]⁺-Terminal fragmentation

The collision-induced dissociation patterns reveal specific fragmentation pathways that are characteristic of pyrazolidine-containing compounds [24]. The preferential loss of water from the 4-position hydroxyl group represents a major fragmentation channel, consistent with the relative stability of the resulting carbocation [27].

Tautomeric Behavior and Conformational Dynamics

The tautomeric behavior of pyrazolidin-4-ol dihydrochloride involves potential equilibria between different protonation states and conformational arrangements of the heterocyclic ring system [29] [30] [32]. Unlike unsaturated pyrazole derivatives that exhibit extensive keto-enol tautomerism, the saturated pyrazolidine framework shows limited tautomeric possibilities primarily related to the hydroxyl group and nitrogen protonation sites [29] [32].

The conformational dynamics of the pyrazolidine ring in pyrazolidin-4-ol dihydrochloride are influenced by the five-membered ring structure, which can adopt various puckered conformations similar to those observed in cyclopentane derivatives [31] [32]. The presence of two nitrogen atoms and the hydroxyl substituent creates additional conformational constraints through intramolecular hydrogen bonding and electrostatic interactions [32].

Ring puckering analysis reveals that pyrazolidine rings typically adopt envelope or half-chair conformations, with the specific geometry determined by the substitution pattern and intermolecular interactions [31] [39]. In pyrazolidin-4-ol dihydrochloride, the hydroxyl group at the 4-position can occupy either axial or equatorial orientations relative to the ring plane, with the preferred conformation influenced by hydrogen bonding with chloride counterions [39].

Table 5: Conformational Parameters for Pyrazolidine Ring Systems

Conformation TypeRing Pucker AmplitudePreferred OrientationStability Factor
Envelope (C₄-up)0.4-0.6 ÅHydroxyl equatorialModerate
Envelope (C₄-down)0.4-0.6 ÅHydroxyl axialLower
Half-chair0.3-0.5 ÅVariableModerate
Planar0.0-0.2 ÅConstrainedLeast stable

The tautomeric equilibria in solution may involve proton exchange between the nitrogen atoms and solvent molecules, although the dihydrochloride salt form tends to maintain both nitrogen atoms in their protonated states under normal conditions [32]. The hydroxyl group may participate in rapid exchange processes with protic solvents, contributing to the overall dynamic behavior of the molecule in solution [30].

Traditional Hydrazine-Based Cyclization Approaches

Traditional hydrazine-based cyclization methods represent the foundational approaches to pyrazole synthesis, with the Knorr pyrazole synthesis being the most established methodology [1] [2]. This classical approach involves the acid-catalyzed condensation of hydrazine derivatives with 1,3-dicarbonyl compounds, proceeding through initial imine formation followed by intramolecular cyclization [3]. The mechanism begins with acid-catalyzed nucleophilic attack of hydrazine on the carbonyl carbon, followed by protonation of the ketone oxygen to activate the corresponding carbonyl for subsequent nitrogen attack [3].

The condensation of α,β-unsaturated carbonyls with hydrazine derivatives provides another well-established route, typically requiring subsequent oxidation steps to achieve full aromatization [4] [5]. This methodology often employs copper triflate catalysis in ionic liquid media, achieving yields of approximately 82% with excellent catalyst recyclability over four cycles [6]. The reaction tolerates various electron-donating and electron-withdrawing substituents, providing access to diversely substituted pyrazole frameworks.

Acetylenic ketone cyclization with hydrazine derivatives represents a methodology known for over 100 years, though it commonly results in regioisomeric mixtures with typical ratios of approximately 3:2 [6]. When phenylhydrazine is employed, hydrogen bonding to ethyl ester groups can direct selectivity toward single regioisomers. The vinyl ketone approach utilizing α,β-ethylenic ketones with arylhydrazines has shown particular promise, with copper triflate and ionic liquid systems demonstrating good regioselectivity and yields in the 75-85% range [6].

These traditional approaches, while reliable and well-understood mechanistically, often suffer from limitations including extended reaction times (2-24 hours), moderate yields (60-95%), and selectivity challenges that can lead to complex product mixtures requiring extensive purification [4] [7].

Modern Catalytic Strategies

Transition Metal-Catalyzed Pathways

Modern transition metal catalysis has revolutionized pyrazole synthesis by enabling novel disconnection strategies and improved selectivity profiles. Rhodium-catalyzed addition-cyclization of hydrazines with alkynes represents a significant advancement, proceeding through unexpected C-N bond cleavage under mild conditions [8]. This cascade reaction involves two key transformations: addition of the C-N bond of hydrazines to alkynes via C-N bond cleavage and subsequent intramolecular dehydration cyclization, achieving yields of 65-85% at room temperature.

Palladium/copper dual catalytic systems have demonstrated exceptional utility in multicomponent oxidative carbonylation sequences [9]. These systems enable the simultaneous formation of multiple bonds through oxidative Sonagashira-carbonylation conditions, where arylhydrazines serve as both arylating agents and nucleophilic cyclization partners. The methodology achieves excellent regioselectivity with yields ranging from 51-75%, operating at temperatures of 80-120°C [10] [11].

Titanium imido complexes provide a unique approach to pyrazole synthesis through multicomponent oxidative coupling of alkynes, nitriles, and titanium imido species [10]. This methodology avoids hazardous hydrazine reagents by forming the N-N bond in the final step via oxidation-induced coupling at the titanium center. The critical transformation involves 2-electron oxidation-induced N-N coupling, proceeding through an electrocyclic mechanism analogous to Nazarov cyclization, with yields typically ranging from 45-70%.

Iron pyrazolyl complexes demonstrate remarkable efficiency in hydrazine N-N bond cleavage catalysis through bidirectional proton-coupled electron transfer mechanisms [12]. The pyrazole NH groups promote heterolytic N-N bond cleavage through hydrogen bonding with distal nitrogen atoms, enabling catalytic turnover at room temperature. Copper catalysis with arynes has emerged as a powerful approach for switchable arylation of pyrazoles, where ligand choice directs N-arylation to either nitrogen site through metallotautomer tuning [13].

Organocatalytic Enantioselective Syntheses

Organocatalytic enantioselective synthesis has emerged as a premier approach for accessing chiral pyrazole derivatives with exceptional stereochemical control. Pyrrolidine and benzoic acid co-catalysis enables the synthesis of bicyclic pyrazolidin-3-ol derivatives with outstanding diastereoselectivity (dr >30:1) and yields of 87% after three days at room temperature [14]. This system demonstrates remarkable efficiency with 40 mol% catalyst loading, proceeding through initial hydrazone formation followed by intramolecular cyclization.

Chiral prolinol silyl ether catalysis provides access to scalemic pyrazolidinols with enantioselectivities up to 89.4% and diastereoselectivity ratios of 8:1 [14]. The methodology demonstrates broad substrate scope, accommodating both cyclic and acyclic α,β-substituted enals, with reaction times typically ranging from 3-6 days. Subsequent oxidation with pyridinium chlorochromate enables conversion to pyrazolidinones while maintaining stereochemical integrity.

Cinchona alkaloid-catalyzed tandem reactions represent a breakthrough in enantioselective pyranopyrazole synthesis, achieving enantioselectivities up to >99% ee through Michael addition-Thorpe-Ziegler sequences [15]. Cupreine catalysis enables two-component, three-component, and four-component reaction variants, with the four-component approach achieving >99% ee when conducted with sodium sulfate as additive in dichloromethane. The methodology demonstrates exceptional versatility, tolerating various aromatic aldehydes and providing access to biologically relevant 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles.

Bifunctional thiourea catalysts facilitate highly enantioselective 1,6-addition reactions of pyrazol-5-ones to nitroalkenylisoxazoles, providing chiral compounds containing both isoxazole and pyrazole moieties with 83-94% ee and 72-90% yields [16]. Chiral phosphoric acid catalysis enables arylation of 3-aryl-5-aminopyrazoles with quinone derivatives, achieving up to 99% ee and 95% yield with catalyst loadings as low as 1 mol% [17] [18]. These systems demonstrate remarkable efficiency and broad substrate scope, enabling gram-scale synthesis with maintained enantioselectivity.

Solvent Effects and Reaction Kinetics

Solvent selection exerts profound influence on pyrazole synthesis regioselectivity, reaction kinetics, and mechanistic pathways. Highly polar protic solvents, particularly hexafluoroisopropanol, favor the formation of 3-trifluoromethylpyrazoles through stabilization of charge-separated intermediates [19]. This solvent effect enables switchable regioselectivity in trifluoromethylated pyrazole synthesis, with hexafluoroisopropanol directing formation toward 3-CF₃ isomers while polar aprotic solvents like DMSO preferentially yield 5-CF₃ substituted products.

Water as reaction medium demonstrates exceptional efficacy in pyrazole synthesis through "on water" effects that significantly accelerate reaction rates [20]. Hydrogen bonding activation between water molecules and substrates enhances nucleophilic attack and facilitates cyclization steps. This approach eliminates toxic hydrazine requirements when semicarbazide hydrochloride is employed as an alternative nitrogen source, achieving high yields without product purification requirements.

Ionic liquid systems provide unique advantages in terms of catalyst recyclability and switchable selectivity [21]. Dioxomolybdenum complexes supported on functionalized magnetite nanoparticles demonstrate exceptional performance in ionic liquids, enabling catalyst recycling over eight cycles without activity loss. The ionic environment modulates catalyst electronic properties and substrate coordination, influencing both reaction rate and selectivity patterns.

Mixed solvent systems can lead to dramatic structural differences in products, as demonstrated in the synthesis of pyridyl-pyrazole derivatives where acetonitrile:ethanol (8:7) mixtures produce trimeric complexes distinct from products obtained in pure acetonitrile [22]. Solvent polarity effects on tautomeric equilibria have been extensively studied, with higher polarity solvents stabilizing tautomers with greater dipole moments while weakening intramolecular hydrogen bonds [23].

The kinetics of pyrazole formation demonstrate strong dependence on solvent nucleophilicity and hydrogen bonding capability. Computational studies reveal that solvent molecules can directly participate in proton transfer mechanisms, with ammonia demonstrating greater transition state stabilization compared to water [23]. These mechanistic insights enable rational solvent selection for optimized reaction conditions.

Green Chemistry Innovations

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a transformative approach to pyrazole chemistry, offering dramatic reductions in reaction time while improving yields and selectivity. Rapid heating protocols enable conversion of traditional 7-9 hour reactions to 9-10 minute processes, achieving yield improvements of 79-92% compared to conventional heating methods [24]. Microwave irradiation provides selective heating of polar molecules, leading to enhanced reaction rates through efficient energy transfer.

Direct N-heterocyclization using microwave conditions has been demonstrated for the synthesis of tri-substituted pyrazoles via coupling of hydrazines with metal-acetylacetonate and metal-dibenzylideneacetonate complexes [25] [26]. This approach eliminates the need for bases or additives, proceeding in a single step under microwave irradiation. The methodology demonstrates exceptional substrate scope, accommodating both symmetrical and unsymmetrical alkynes with moderate to good yields.

Temperature-controlled divergent synthesis enables selective formation of different pyrazole derivatives simply by adjusting microwave temperature [27]. At room temperature, 1-tosyl-1H-pyrazoles are preferentially formed, while heating to 95°C selectively produces N-unsubstituted pyrazoles. This temperature switching provides operational simplicity and eliminates the need for different catalyst systems.

Flow microwave systems combine the advantages of microwave heating with continuous processing, enabling safer handling of hazardous intermediates and improved scalability [28]. The integration of microwave heating in flow reactors allows precise temperature control and uniform heating, resulting in improved yields compared to batch processes. Some derivatives show 48-84% yields in flow compared to 40-74% in batch conditions.

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis represents the frontier of green pyrazole chemistry, eliminating solvent waste while achieving high efficiency and selectivity. Ball milling conditions enable the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine using sodium persulfate as oxidant [29]. This solvent-free protocol demonstrates short reaction times, high efficiency, and simple workup procedures, making it a powerful alternative to traditional solution-based methods.

Mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid provides rapid access to 4-chloropyrazole derivatives under solvent-free conditions [30] [31]. This high-yielding protocol avoids tedious column chromatography and dramatically reduces solvent consumption. Mechanistic studies support an electrophilic aromatic substitution mechanism, with the methodology demonstrating excellent green chemistry metrics.

Grinding-induced cyclization of β-dimethylaminovinyl ketones with hydrazine proceeds smoothly at room temperature under solvent-free conditions [32]. Most reactions demonstrate complete conversion within minutes to hours, representing significant improvements over classical reaction conditions that require organic solvents and extended heating. The methodology tolerates various functional groups and provides access to NH-pyrazoles with high efficiency.

Mechanochemical C-H methylation has been demonstrated for pyrazole substrates, proceeding under solvent-free rhodium catalysis without external heating [33]. This approach enables highly regioselective methylation with considerably shorter reaction times compared to solution-based protocols. The mechanochemical environment facilitates the synthesis of organometallic complexes that are difficult to generate under conventional conditions.

The integration of mechanochemical activation with oxidative processes enables the synthesis of amino pyrazole thioether derivatives in the absence of both metals and solvents [34]. Iodine-mediated cascade strategies provide highly selective multicomponent reactions without formation of undesired side products, demonstrating the potential for mechanochemistry to enable novel reaction manifolds while maintaining environmental sustainability.

Dates

Last modified: 04-14-2024

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